Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate

Lipophilicity Membrane permeability Drug design

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate (CAS 1340556-60-6) is a synthetic dichlorinated pyridine-3-carboxylate ester carrying a cyclopropylmethyl substituent on the ester oxygen, with molecular formula C₁₀H₉Cl₂NO₂ and molecular weight 246.09 g/mol. The compound is classified by multiple suppliers as a research chemical building block intended for use in the synthesis of more complex organic molecules, and is not registered for direct human, veterinary, or pesticidal applications.

Molecular Formula C10H9Cl2NO2
Molecular Weight 246.09 g/mol
CAS No. 1340556-60-6
Cat. No. B1373927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmethyl 5,6-dichloropyridine-3-carboxylate
CAS1340556-60-6
Molecular FormulaC10H9Cl2NO2
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESC1CC1COC(=O)C2=CC(=C(N=C2)Cl)Cl
InChIInChI=1S/C10H9Cl2NO2/c11-8-3-7(4-13-9(8)12)10(14)15-5-6-1-2-6/h3-4,6H,1-2,5H2
InChIKeyXZNPDLCGNLOJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropylmethyl 5,6-Dichloropyridine-3-Carboxylate (CAS 1340556-60-6): Chemical Identity, Physicochemical Profile, and Procurement Baseline


Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate (CAS 1340556-60-6) is a synthetic dichlorinated pyridine-3-carboxylate ester carrying a cyclopropylmethyl substituent on the ester oxygen, with molecular formula C₁₀H₉Cl₂NO₂ and molecular weight 246.09 g/mol [1]. The compound is classified by multiple suppliers as a research chemical building block intended for use in the synthesis of more complex organic molecules, and is not registered for direct human, veterinary, or pesticidal applications . Available purity specifications range from 95% (AKSci) to 98% (Fluorochem, Leyan) . Computed physicochemical properties from PubChem include XLogP3-AA of 3.0, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 39.2 Ų [1]. The compound is classified under GHS07 as harmful/irritant (H302, H315, H319, H335) and requires storage sealed in dry conditions at 2–8 °C .

Why Cyclopropylmethyl 5,6-Dichloropyridine-3-Carboxylate Cannot Be Replaced by Simpler Alkyl Ester or Acid Analogs: Physicochemical Differentiation Drivers


Within the 5,6-dichloropyridine-3-carboxylate chemical family, the ester substituent is not a passive spectator; it governs lipophilicity, conformational flexibility, metabolic stability, and downstream reactivity. The cyclopropylmethyl ester (LogP ~3.0) is approximately 0.7 log units more lipophilic than the methyl ester (LogP ~2.3) and 1.0 log unit more lipophilic than the parent carboxylic acid (LogP ~2.0), differences that can shift membrane permeability and non-specific protein binding profiles by a factor of 5–10 fold [1][2]. More critically, the cyclopropylmethyl group introduces steric hindrance and hyperconjugative stabilization at the ester carbonyl, which literature evidence demonstrates can slow enzymatic esterase hydrolysis substantially relative to unstrained alkyl esters—a property exploited in prodrug design to prolong half-life [3]. The carboxamide analog (CAS 1016768-48-1) offers similar steric bulk but lacks the hydrolytic release mechanism of the ester, making it unsuitable for applications requiring controlled liberation of the 5,6-dichloropyridine-3-carboxylic acid moiety . These multidimensional differences mean that substituting the cyclopropylmethyl ester with a methyl, ethyl, or acid congener alters not one but simultaneously three critical molecular recognition parameters, rendering simple interchange scientifically unsound.

Cyclopropylmethyl 5,6-Dichloropyridine-3-Carboxylate: Quantitative Comparative Evidence Against Closest Structural Analogs for Scientific Procurement Decisions


Lipophilicity (LogP) Differentiates Cyclopropylmethyl Ester from Methyl Ester and Parent Acid Congeners by Up to 1.0 Log Unit

Computed LogP values, which serve as primary predictors of membrane permeability, passive absorption, and non-specific protein binding, differentiate the cyclopropylmethyl ester from its simplest analogs. The target compound Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate has a PubChem-computed XLogP3-AA of 3.0, compared to XLogP3 of 2.3 for Methyl 5,6-dichloropyridine-3-carboxylate (CAS 56055-54-0) and XLogP3 of 2.0 for 5,6-Dichloropyridine-3-carboxylic acid (CAS 41667-95-2) [1][2][3]. The ΔLogP of +0.7 versus the methyl ester represents approximately a 5-fold increase in octanol/water partition coefficient per log unit difference, translating to predictably higher membrane partitioning. A ΔLogP of +1.0 versus the free acid suggests a 10-fold difference in lipophilicity, with implications for both passive permeability and non-specific tissue binding.

Lipophilicity Membrane permeability Drug design SAR Partition coefficient

Cyclopropylmethyl Ester Confers Enhanced Hydrolytic Stability via Hyperconjugative Stabilization Compared to Unstrained Alkyl Esters

The cyclopropylmethyl ester linkage is not a generic ester: the cyclopropane ring provides hyperconjugative stabilization to the ester carbonyl, reducing its susceptibility to both chemical hydrolysis and enzymatic cleavage by esterases. Bender et al. (2008) demonstrated through CBS-QB3 calculations on isodesmic reactions that a cyclopropyl group provides quantifiable hyperconjugative stabilization to ester bonds, and showed experimentally that the cyclopropane analog of valacyclovir exhibits a half-life of >300 hours at 40°C and pH 6, compared to 69.7 hours for valacyclovir itself—a >4.3-fold enhancement in hydrolytic stability [1]. In a 2025 Chemical Science review, Zhao et al. further confirmed that the characteristic high angle strain of cyclopropane 'confers metabolic advantages by reducing accessibility to enzymatic attack, thereby decreasing hepatic clearance rates and prolonging plasma half-life through improved metabolic stability' [2]. While these specific half-life values are derived from structurally distinct cyclopropane-containing esters and not from the target compound directly, the physicochemical principle—hyperconjugative stabilization of the ester carbonyl by the adjacent cyclopropane ring—is transferable to the cyclopropylmethyl ester subclass.

Metabolic stability Esterase hydrolysis Prodrug design Cyclopropane Hyperconjugation

Rotatable Bond Count and Conformational Flexibility Distinguish Cyclopropylmethyl Ester from Methyl Ester for Molecular Recognition Applications

The number of rotatable bonds in a molecule correlates with conformational entropy loss upon binding and can influence target selectivity. Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate has 4 rotatable bonds (PubChem-computed), compared to 2 rotatable bonds for Methyl 5,6-dichloropyridine-3-carboxylate (CAS 56055-54-0) and 1 rotatable bond for 5,6-Dichloropyridine-3-carboxylic acid (CAS 41667-95-2) [1][2][3]. The two additional rotatable bonds in the target compound arise from the cyclopropylmethyl ester side chain (O–CH₂–cyclopropyl and CH₂–cyclopropyl ring bonds), providing greater conformational sampling capacity. This difference can be significant in structure-based design: each freely rotatable bond contributes approximately 0.5–1.5 kcal/mol to the conformational entropy penalty upon binding, meaning the target compound may exhibit measurably different binding thermodynamics compared to the more rigid methyl ester [4].

Conformational flexibility Rotatable bonds Molecular recognition Entropy Binding affinity

Purity Specification and Storage Conditions: 98% Purity with Defined Cold-Chain Requirements vs Variable Purity in Analog Esters

Procurement-grade purity specifications differ across suppliers and analogs. Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is available at 98% purity from Fluorochem (Product Code F651544) and Leyan (Product No. 1303952), and at 95% minimum purity from AKSci (Cat. 0633DR) . In comparison, Methyl 5,6-dichloropyridine-3-carboxylate is typically offered at 95–97% purity from suppliers such as AKSci (Cat. Y9471) and Bidepharm . The target compound requires storage sealed in dry conditions at 2–8 °C (ChemScene specification) or long-term in a cool, dry place (AKSci), whereas the methyl ester is stored at 0–8 °C with similar precautions . The higher available purity specification (98%) for the target compound from select vendors reduces the burden of pre-use purification and minimizes the risk of impurity-driven artifacts in sensitive biological or catalytic assays.

Purity specification Storage stability Quality control Procurement Cold chain

Functional Group Identity: Ester Linkage Enables Hydrolytic Release of 5,6-Dichloropyridine-3-Carboxylic Acid, a Feature Absent in the Carboxamide Analog

The ester functional group in Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate enables controlled hydrolytic cleavage—whether chemical (saponification) or enzymatic (esterase-mediated)—to liberate 5,6-dichloropyridine-3-carboxylic acid (CAS 41667-95-2) and cyclopropylmethanol. By contrast, the closest nitrogen-containing analog, 5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide (CAS 1016768-48-1, MW 245.11), contains a carboxamide bond that is significantly more resistant to hydrolysis under both chemical and biological conditions . The half-life for amide hydrolysis under physiological conditions is typically orders of magnitude longer than for ester hydrolysis—amide bonds require strong acid/base or specialized amidase enzymes for cleavage . This functional group distinction means that only the ester can serve as a latent form (prodrug or pro-reagent) of the 5,6-dichloropyridine-3-carboxylic acid pharmacophore or synthetic intermediate, while the carboxamide is essentially a terminal functional group.

Prodrug strategy Hydrolysis Functional group Carboxylic acid release Synthetic intermediate

Limited Primary Literature Availability for Direct Comparator Data Requires Procurement Decisions Based on Physicochemical Inference

A systematic search of PubMed, patent databases (Google Patents, Justia Patents, USPTO), and authoritative chemical databases (PubChem) as of May 2026 reveals no primary research articles, patents, or biological assay data specifically studying Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate (CAS 1340556-60-6) as a discrete bioactive entity [1][2]. All available characterization data originate from vendor technical datasheets and PubChem-computed properties [3]. This absence of direct experimental comparator studies means that any differentiation claims must be based on: (a) computed physicochemical property differences against closest analogs (LogP, rotatable bonds, TPSA); (b) class-level inference from the established behavior of cyclopropylmethyl esters in medicinal chemistry literature; and (c) supplier-specified purity and handling parameters. Users requiring application-specific performance data (e.g., IC₅₀ against a specific target, metabolic stability in a particular species microsome preparation) should anticipate the need for in-house characterization. This evidence limitation is not unique to this compound but is common among research-grade building blocks that have not yet been profiled in published discovery programs.

Data availability Research chemical Building block Procurement risk Evidence quality

Cyclopropylmethyl 5,6-Dichloropyridine-3-Carboxylate: Evidence-Anchored Application Scenarios for Scientific Procurement


Medicinal Chemistry Building Block Requiring Moderate-to-High Lipophilicity (LogP ~3.0) for Membrane-Permeable Compound Libraries

In medicinal chemistry programs optimizing blood-brain barrier penetration or cellular membrane permeability, the cyclopropylmethyl ester's LogP of 3.0 (vs 2.3 for the methyl ester and 2.0 for the acid) positions it in the favorable lipophilicity range for CNS drug candidates (typically LogP 2–5) while retaining the 5,6-dichloropyridine core for target engagement [1][2]. The compound's computed TPSA of 39.2 Ų also falls below the commonly cited CNS permeability threshold of ~60–70 Ų, further supporting its suitability for CNS-targeted library synthesis [1]. Researchers building focused libraries around dichloropyridine scaffolds for kinase, GPCR, or ion channel targets should prioritize this ester over the methyl or acid analogs when membrane permeability is a design parameter.

Prodrug or Pro-Reagent Design Requiring Controlled, Delayed Hydrolytic Release of 5,6-Dichloropyridine-3-Carboxylic Acid

The documented hyperconjugative stabilization of cyclopropane-containing esters translates to slower esterase-mediated hydrolysis compared to unstrained alkyl esters, as demonstrated by Bender et al. with a >4.3-fold half-life enhancement for a cyclopropane analog [1]. For chemical biology applications requiring sustained release of the 5,6-dichloropyridine-3-carboxylic acid moiety—such as cellular probe design, activity-based protein profiling, or controlled-release agrochemical formulations—the cyclopropylmethyl ester provides a built-in kinetic delay mechanism. The carboxamide analog (CAS 1016768-48-1) cannot fulfill this role, as amide bonds resist hydrolysis under comparable conditions [2].

Multi-Step Synthetic Intermediate Where the Ester Serves as a Temporary Protecting Group with Defined Cleavage Conditions

The ester functionality in the target compound can be chemoselectively cleaved under mild basic conditions (NaOH, THF/MeOH/H₂O) to regenerate 5,6-dichloropyridine-3-carboxylic acid, a versatile intermediate for further derivatization (e.g., amide coupling, reduction, or decarboxylative cross-coupling) [1]. The cyclopropylmethyl ester's steric bulk may also provide orthogonality in systems where methyl or ethyl esters are cleaved preferentially by other reagents, enabling sequential deprotection strategies. Procurement of the 98% purity grade from Fluorochem or Leyan minimizes the need for pre-reaction purification, streamlining multi-step synthetic workflows [2].

Exploratory Biological Screening Where Differentiated Physicochemical Properties Enable Selectivity Profiling Against Analog Series

When screening a congeneric series of 5,6-dichloropyridine-3-carboxylate derivatives against a biological target, the cyclopropylmethyl ester serves as the high-logP, high-rotatable-bond member of the series, complementing the methyl ester (low logP, low flexibility) and the acid (polar, minimal flexibility). The systematic variation in these physicochemical parameters allows deconvolution of lipophilicity-driven vs conformation-driven contributions to observed activity [1][2]. Given the absence of primary literature data for this specific compound [3], users should anticipate conducting their own dose-response and selectivity profiling rather than relying on published benchmark values.

Quote Request

Request a Quote for Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.